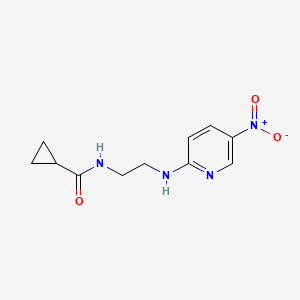![molecular formula C8H14FN B14907295 7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
7-Fluoro-1-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to the azaspiro[3.5]nonane core. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-azaspiro[3.5]nonane typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-methylenepiperidine is prepared through a Wittig reaction.
Cyclization: Trichloroacetyl chloride is used in the presence of zinc/copper to catalyze a [2+2] cyclization, forming N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, 2 mol/L hydrochloric acid-ethyl acetate is used to remove the Boc group, yielding the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1-azaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel drugs, particularly as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH. The compound inhibits FAAH by binding to its active site, thereby preventing the breakdown of fatty acid amides and enhancing endocannabinoid signaling . This mechanism is crucial for its potential therapeutic effects in conditions like pain, inflammation, and neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the same core structure but lacks the fluorine atom.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring structure.
Uniqueness
7-Fluoro-1-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C8H14FN |
|---|---|
Molekulargewicht |
143.20 g/mol |
IUPAC-Name |
7-fluoro-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-6-10-8/h7,10H,1-6H2 |
InChI-Schlüssel |
RJOZIXDNNCLHFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1F)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


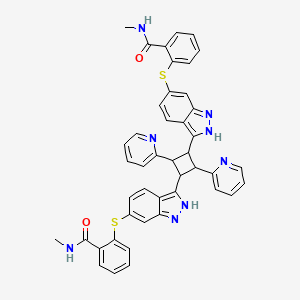

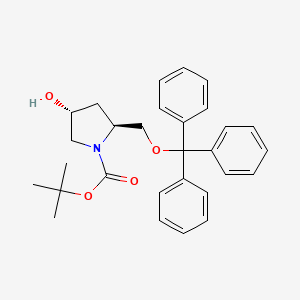
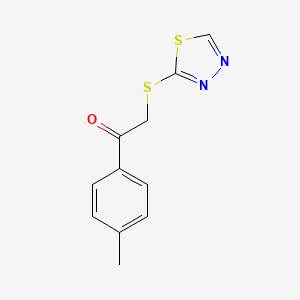



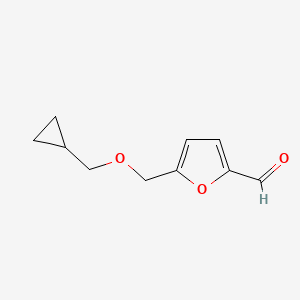
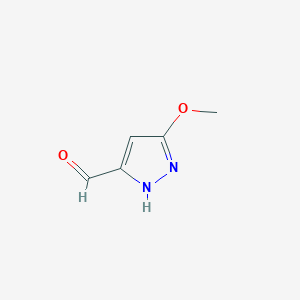

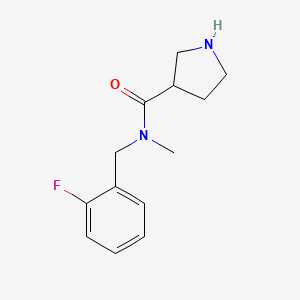
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
